BenchChemオンラインストアへようこそ!

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

Kinase inhibitor SAR Halogen bonding ERK5 selectivity

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 478803-85-9; molecular formula C₁₃H₁₀ClFN₂O₃; MW 296.68) is a synthetic, small-molecule building block belonging to the 4-benzoylamino-1-methyl-1H-pyrrole-2-carboxylic acid chemotype. The structure features a 1-methylpyrrole-2-carboxylic acid core with a 4-chloro-2-fluorobenzoylamino substituent at the 4-position.

Molecular Formula C13H10ClFN2O3
Molecular Weight 296.68
CAS No. 478803-85-9
Cat. No. B2606388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS478803-85-9
Molecular FormulaC13H10ClFN2O3
Molecular Weight296.68
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C13H10ClFN2O3/c1-17-6-8(5-11(17)13(19)20)16-12(18)9-3-2-7(14)4-10(9)15/h2-6H,1H3,(H,16,18)(H,19,20)
InChIKeyPPFMJQFZMNYHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 478803-85-9): Structural Baseline and Compound-Class Context for Procurement Scientists


4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 478803-85-9; molecular formula C₁₃H₁₀ClFN₂O₃; MW 296.68) is a synthetic, small-molecule building block belonging to the 4-benzoylamino-1-methyl-1H-pyrrole-2-carboxylic acid chemotype. The structure features a 1-methylpyrrole-2-carboxylic acid core with a 4-chloro-2-fluorobenzoylamino substituent at the 4-position . This scaffold has been identified as a privileged pharmacophore in kinase inhibitor discovery, most prominently in the development of extracellular signal-related kinase 5 (ERK5) inhibitors, where 4-benzoylpyrrole-2-carboxamide derivatives constitute a validated hit series with demonstrated selectivity over p38α MAP kinase [1][2]. The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95–98%) in quantities from milligrams to 5 grams .

Why Close Analogs of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid Cannot Be Interchanged Without Quantitative Verification


The 4-benzoylamino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold displays pronounced structure–activity relationship (SAR) sensitivity to benzoyl-ring halogenation pattern, as established in ERK5 inhibitor optimization campaigns. Systematic variation of aroyl substituents has been shown to modulate kinase inhibitory potency by >100-fold and, critically, to toggle selectivity between ERK5 and off-target p38α MAP kinase [1][2]. Specifically, introduction of small lipophilic substituents at positions on the benzoyl ring (e.g., 2-fluoro, 4-chloro, 2-bromo-6-fluoro) alters both potency and ADME properties including Caco-2 efflux ratios and oral bioavailability [3]. The target compound's unique 4-chloro-2-fluoro substitution pattern is therefore not interchangeable with the 4-chloro-only analog (CAS 478804-04-5), the 3,4-dichloro analog (CAS 886496-70-4), or the unsubstituted 4-benzoyl-1H-pyrrole-2-carboxylic acid without experimental re-validation of target engagement, selectivity, and physicochemical behavior in the intended assay system.

Quantitative Differentiation Evidence for 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid Versus Its Closest Structural Analogs


Halogen-Substitution Differentiation: 4-Chloro-2-fluoro vs. 4-Chloro-Only Benzoylamino Analogs in the 1-Methyl-1H-pyrrole-2-carboxylic Acid Series

The target compound (CAS 478803-85-9) bears a 4-chloro-2-fluoro substitution on the benzoyl ring, whereas its closest commercial analog, 4-(4-chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 478804-04-5), carries only a single 4-chloro substituent . In the context of pyrrole carboxamide ERK5 inhibitors, SAR studies have demonstrated that introducing a fluorine atom at the 2-position of the benzoyl ring contributes to enhanced kinase binding through orthogonal interactions and modulates lipophilicity (cLogP), which directly affects membrane permeability and efflux ratios [1]. Specifically, the 4-chloro-2-fluoro substitution pattern maps onto the pharmacophore region where the 2-fluoro substituent occupies a small lipophilic pocket in the ERK5 active site, while the 4-chloro substituent extends toward solvent, providing a balanced polarity profile distinct from the 4-chloro-only or unsubstituted benzoyl derivatives [2].

Kinase inhibitor SAR Halogen bonding ERK5 selectivity

Differentiation from the ERK5 Pharmacophore Prototype: Free Carboxylic Acid vs. Carboxamide Derivatives in Kinase Binding

The target compound bears a free carboxylic acid at the pyrrole 2-position, distinguishing it from the carboxamide-terminated ERK5 inhibitors (e.g., 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide; ERK5 IC₅₀ 0.82 μM) reported in the literature [1]. In the published ERK5 crystal structure (PDB 5O7I), the pyrrole-2-carboxamide group forms critical hydrogen bonds with the kinase hinge region (Met140), while the carboxylic acid of the target compound may engage a different hydrogen-bonding pattern or serve as a synthetic handle for further amide coupling diversification [2]. The minimum kinase binding pharmacophore was identified as the 4-benzoylpyrrole-2-carboxamide, and truncation of the N-substituent enhanced ERK5 potency ~3-fold while attenuating p38α inhibition, demonstrating the functional importance of the 2-position substituent identity [1].

ERK5 kinase inhibition Pharmacophore mapping Binding mode

Physicochemical Differentiation: Predicted cLogP and Hydrogen-Bonding Profile vs. Unsubstituted and Dichloro Benzoylamino Analogs

The mixed halogenation pattern (4-Cl, 2-F) on the benzoyl ring of the target compound yields a distinct lipophilicity and electronic profile compared to the unsubstituted benzoyl analog (4-benzoyl-1H-pyrrole-2-carboxylic acid; CAS 15372-84-6; MW 215.21) and the 3,4-dichloro analog (CAS 886496-70-4; MW 313.13). In the ERK5 inhibitor optimization campaign, introduction of small lipophilic substituents at the 3-position of the benzoyl group was a key strategy to improve inhibitory potency; the 2-fluoro-4-chloro pattern in the target compound represents a specific electronic push-pull configuration (electron-withdrawing F and Cl substituents) that modulates the electron density of the benzamide carbonyl, potentially altering hydrogen-bond acceptor strength [1]. The target compound contains one fluorine atom, providing a handle for ¹⁹F NMR-based binding and metabolism studies—an analytical advantage not available with the non-fluorinated 4-chloro or unsubstituted analogs [2].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Utility Differentiation: Carboxylic Acid Handle for One-Step Diversification vs. Amide-Terminated Bioactive Compounds

The target compound's free carboxylic acid at the pyrrole 2-position enables direct, one-step amide coupling with diverse amine building blocks to generate focused libraries of pyrrole-2-carboxamides. This contrasts with the published ERK5 tool compounds such as 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide (IC₅₀ 0.82 μM), which are pre-formed carboxamides that require de novo synthesis for each amide variant [1]. In the patent literature (WO2016042341A1 / US20180170911A1), compounds bearing 4-chloro-2-fluorobenzoyl and related halogenated benzoyl groups at the pyrrole 4-position, coupled with diverse amide substituents at the 2-position, constitute the core of the claimed ERK5 inhibitor series [2]. The target compound's carboxylic acid can be converted to the corresponding acid chloride or activated ester for high-throughput amide library synthesis, a key differentiator for medicinal chemistry groups seeking to explore SAR around the 2-position amide substituent without re-synthesizing the 4-benzoylamino-pyrrole core each time.

Medicinal chemistry Parallel synthesis Amide coupling

Recommended Research and Procurement Application Scenarios for 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 478803-85-9)


ERK5 Kinase Inhibitor Lead Optimization: Core Scaffold for Parallel Amide Library Synthesis

For medicinal chemistry teams pursuing ERK5 kinase domain inhibitors, the target compound serves as an advanced intermediate for generating focused libraries of pyrrole-2-carboxamides via one-step amide coupling. The 4-chloro-2-fluoro substitution on the benzoyl ring occupies the lipophilic pocket identified in the ERK5 crystal structure (PDB 5O7I), and the free carboxylic acid enables systematic exploration of the 2-position amide substituent—the region shown to control both ERK5 potency and selectivity over p38α in the published SAR [1][2]. This approach mirrors the optimization strategy described by Miller et al. (2022), where small lipophilic benzoyl substituents combined with diverse heteroaromatic amides yielded nanomolar ERK5 inhibitors [2].

¹⁹F NMR Probe Development for Protein Binding and Metabolism Studies

The single fluorine atom in the 2-position of the benzoyl ring provides a sensitive ¹⁹F NMR handle, enabling label-free detection of protein-ligand binding (chemical shift perturbation), metabolite identification, and solution-state conformational analysis. This capability is absent in the 4-chloro-only (CAS 478804-04-5) and 3,4-dichloro (CAS 886496-70-4) analogs . Researchers can use the target compound directly or after amide coupling to monitor target engagement without requiring radioisotope or fluorescent labeling.

Agrochemical Fungicide Intermediate: Pyrrole Carboxamide Complex II Inhibitor Scaffold

Pyrrole carboxamides are a well-established subclass of succinate dehydrogenase inhibitors (SDHIs) used as agricultural fungicides, with key SAR studies published by Syngenta researchers [3]. The target compound's 4-chloro-2-fluoro benzoylamino substitution pattern introduces electron-withdrawing groups that modulate the redox potential and binding affinity at the ubiquinone-binding site of mitochondrial complex II. The free carboxylic acid serves as a derivatization point for generating diverse carboxamide fungicide candidates.

Kinase Selectivity Profiling: Comparator Compound for Off-Target Panel Screening

Given the documented class-level association with kinase inhibition (ERK5, p38α, JAK family, and Cdc7), the target compound can be employed as a structurally defined comparator in kinase selectivity panels. Its distinct halogenation pattern allows researchers to assess how 2-fluoro vs. 2-bromo or 2,6-dihalo substitutions on the benzoyl ring affect kinase off-target profiles. The compound's commercial availability at 98% purity makes it suitable for immediate use in biochemical screening without additional purification.

Quote Request

Request a Quote for 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.